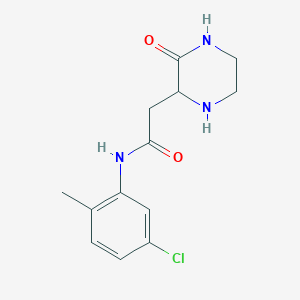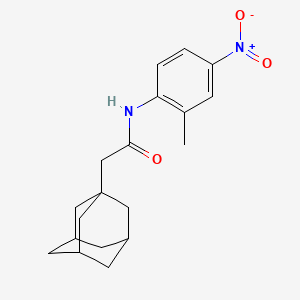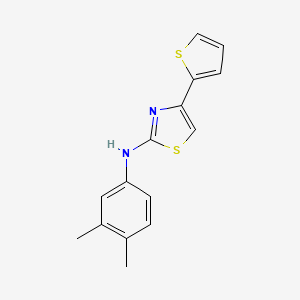
N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-piperazinyl)acetamide
描述
N-(5-chloro-2-methylphenyl)-2-(3-oxo-2-piperazinyl)acetamide, commonly known as CPOP, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
作用机制
The exact mechanism of action of CPOP is not fully understood. However, it is believed that CPOP acts by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response and pain sensation. By inhibiting COX-2 activity, CPOP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
CPOP has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CPOP has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, CPOP has been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
实验室实验的优点和局限性
One of the main advantages of using CPOP in lab experiments is its high potency and selectivity towards COX-2 enzyme. This makes it an ideal candidate for studying the role of COX-2 in various physiological processes. However, CPOP has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, CPOP has a short half-life, which limits its therapeutic potential.
未来方向
There are several future directions for the research on CPOP. One of the areas of interest is the development of CPOP analogs with improved solubility and pharmacokinetic properties. Another area of interest is the study of the potential use of CPOP in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, the role of CPOP in modulating the immune response and its potential use in the treatment of autoimmune diseases is an area of active research. Overall, the future directions for CPOP research are promising and hold great potential for the development of novel therapeutics.
Conclusion:
In conclusion, CPOP is a promising chemical compound that has shown potential therapeutic applications in various studies. The synthesis of CPOP involves the reaction of 5-chloro-2-methylphenylamine with ethyl chloroacetate in the presence of triethylamine. CPOP has been extensively studied for its potential use as an anti-inflammatory, analgesic, and neuroprotective agent. Its mechanism of action involves the inhibition of COX-2 enzyme, which reduces inflammation and pain. CPOP has several biochemical and physiological effects, including the reduction of pro-inflammatory cytokines and oxidative stress markers. Although CPOP has some limitations, its future directions hold great potential for the development of novel therapeutics.
科学研究应用
CPOP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties. In addition, CPOP has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. CPOP has also been studied for its potential use as an antidepressant and anxiolytic agent.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c1-8-2-3-9(14)6-10(8)17-12(18)7-11-13(19)16-5-4-15-11/h2-3,6,11,15H,4-5,7H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINLQDHSZDJKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)NCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine hydrochloride](/img/structure/B4138807.png)

![N-(4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4138821.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4138826.png)
methanol](/img/structure/B4138845.png)
![2-(4-cyclohexylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4138853.png)
![N-butyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide](/img/structure/B4138864.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B4138866.png)
![2-(1-adamantyl)-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B4138869.png)

![4-methyl-3-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B4138896.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-fluorobenzyl)-N'-phenylurea](/img/structure/B4138907.png)
![methyl 2-({[4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4138913.png)
![2-({3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138921.png)